2,4-Dimethyl-3'-thiomorpholinomethyl benzophenone

Description

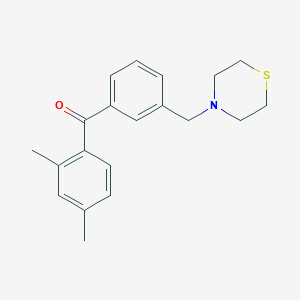

2,4-Dimethyl-3'-thiomorpholinomethyl benzophenone (CAS: 898763-13-8) is a synthetic benzophenone derivative with the molecular formula C₂₀H₂₃NOS and a molecular weight of 325.47 g/mol . Its structure features a benzophenone core substituted with two methyl groups at the 2- and 4-positions and a thiomorpholinomethyl group at the 3'-position. This compound is industrially produced with 99% purity and is utilized in applications requiring photostability or specific reactivity due to its thiomorpholine moiety, which introduces sulfur-based electronic effects .

Properties

IUPAC Name |

(2,4-dimethylphenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NOS/c1-15-6-7-19(16(2)12-15)20(22)18-5-3-4-17(13-18)14-21-8-10-23-11-9-21/h3-7,12-13H,8-11,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMXOZAULKTQLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCSCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643371 | |

| Record name | (2,4-Dimethylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-13-8 | |

| Record name | (2,4-Dimethylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2,4-Dimethyl-3’-thiomorpholinomethyl benzophenone typically involves the reaction of 2,4-dimethylbenzoyl chloride with 3’-thiomorpholinomethyl benzene under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional steps such as recrystallization and distillation to ensure the high quality of the final product .

Chemical Reactions Analysis

2,4-Dimethyl-3’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiomorpholine group can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,4-Dimethyl-3’-thiomorpholinomethyl benzophenone has a wide range of scientific research applications:

Chemistry: It is used as a photoinitiator in the polymerization of various monomers, aiding in the formation of polymers with specific properties.

Biology: The compound is studied for its potential use in biological assays and as a probe for studying protein-ligand interactions.

Medicine: Research is ongoing to explore its potential as a drug delivery agent and its effects on cellular processes.

Industry: In addition to its use as a photoinitiator, it is employed as a UV filter in cosmetic products to protect against harmful UV radiation.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-3’-thiomorpholinomethyl benzophenone involves its ability to absorb UV light and undergo photochemical reactions. Upon exposure to UV light, the compound generates reactive species such as free radicals, which initiate polymerization reactions in monomers. This property makes it an effective photoinitiator in the polymer industry.

In biological systems, the compound may interact with specific molecular targets, such as proteins or nucleic acids, through non-covalent interactions. These interactions can modulate the activity of the target molecules and influence various cellular pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The thiomorpholinomethyl group distinguishes this compound from other benzophenones. Key analogues include:

Key Observations :

Photochemical Reactivity

Benzophenones are known for triplet-state photoreactivity. However, the thiomorpholinomethyl group modifies this behavior:

- Photoreduction: Unlike conventional benzophenones, which undergo pinacolization in organic solvents, sulfur-containing derivatives may exhibit reduced ketyl radical coupling due to sulfur’s electron-withdrawing effects .

- Cross-Linking Efficiency: The iodoacetyl and benzophenone moieties in analogues like BBPIA (a related compound) enable dual reactivity (sulfhydryl binding and photo-cross-linking), a feature shared by this compound in industrial settings .

Biological Activity

2,4-Dimethyl-3'-thiomorpholinomethyl benzophenone is a benzophenone derivative that has garnered attention for its diverse applications in chemistry and biology. This compound is primarily recognized for its role as a photoinitiator in polymerization processes and as a UV filter in cosmetic products. However, its biological activity is of significant interest, particularly regarding its interactions with biological systems and potential therapeutic applications.

- Molecular Formula : C20H23NOS

- Molecular Weight : 325.47 g/mol

- Structure : The compound features a thiomorpholine group, which enhances its reactivity and solubility in biological systems.

The biological activity of this compound is primarily attributed to its ability to absorb UV light and generate reactive species upon photochemical activation. These reactive species can initiate polymerization reactions or interact with biomolecules such as proteins and nucleic acids, potentially modulating their functions.

Biological Applications

- Photoinitiators in Polymer Chemistry : The compound's ability to initiate polymerization upon UV exposure makes it valuable in the production of polymers used in various applications, including coatings and adhesives.

- Biological Assays : It serves as a probe for studying protein-ligand interactions, providing insights into molecular recognition processes.

- Drug Delivery Systems : Research is ongoing to explore its potential use in drug delivery mechanisms, leveraging its photochemical properties to release therapeutic agents selectively.

Study 1: Protein Interaction Studies

A study investigated the interaction of this compound with various proteins. The results indicated that the compound could effectively bind to target proteins, influencing their activity. This binding was characterized using spectroscopic methods, revealing conformational changes in the protein structure upon interaction.

Study 2: Cytotoxicity Assessment

Research conducted on the cytotoxic effects of this compound on human cell lines demonstrated that it exhibits dose-dependent cytotoxicity. At higher concentrations, significant cell death was observed, suggesting potential applications in targeted cancer therapies where selective toxicity is desired.

Study 3: Phototoxicity Evaluation

In vitro studies assessed the phototoxic effects of this compound on skin cells. The findings showed that exposure to UV light significantly increased cell damage markers, highlighting the importance of understanding the safety profile of this compound when used in cosmetic formulations.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| This compound | Thiomorpholine group | Photoinitiator; protein interaction probe |

| Benzophenone | No thiomorpholine group | UV filter; less reactive |

| 4-Methylbenzophenone | Methyl substitution | Similar UV filtering properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.